N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a furan ring, a morpholine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step often involves the reaction of the furan derivative with morpholine in the presence of a suitable catalyst.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to its combination of a furan ring, a morpholine ring, and a benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-15(2)26-17-7-5-16(6-8-17)20(23)21-14-18(19-4-3-11-25-19)22-9-12-24-13-10-22/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,21,23) |
InChI Key |
CRCFOZXIJDUZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
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